molecular formula C19H26N4O2 B2784932 2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034224-11-6

2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2784932
CAS No.: 2034224-11-6
M. Wt: 342.443
InChI Key: MWWTYTZHYUZQKP-WKILWMFISA-N
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Description

2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyclohexylacetamide moiety and a cyanopyrazinyl group, which could contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, including the formation of the cyclohexylacetamide core and the introduction of the cyanopyrazinyl group. Common synthetic routes may include:

    Formation of Cyclohexylacetamide: This step may involve the reaction of cyclohexylamine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of Cyanopyrazinyl Group: This step may involve the reaction of the intermediate with 3-cyanopyrazine under conditions that facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide may undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the cyclohexyl moiety.

    Reduction: Reduction reactions may target the cyanopyrazinyl group, potentially converting the nitrile to an amine.

    Substitution: The compound may undergo nucleophilic substitution reactions, particularly at positions adjacent to the ether linkage.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would be optimized to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide may have various scientific research applications, including:

    Chemistry: The compound may be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound may be explored for its potential therapeutic applications, such as in the treatment of diseases or as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific biological target. Potential mechanisms may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclohexyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide may include other cyclohexylacetamide derivatives or cyanopyrazine-containing compounds. Examples may include:

    Cyclohexylacetamide Derivatives: Compounds with similar acetamide moieties but different substituents.

    Cyanopyrazine-Containing Compounds: Compounds with similar cyanopyrazine groups but different linkages or substituents.

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups, which could confer unique chemical properties and biological activities. This combination may result in enhanced stability, selectivity, or potency compared to similar compounds.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c20-13-17-19(22-11-10-21-17)25-16-8-6-15(7-9-16)23-18(24)12-14-4-2-1-3-5-14/h10-11,14-16H,1-9,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWTYTZHYUZQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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